molecular formula C24H29ClN4O B11429336 2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one

2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one

Cat. No.: B11429336
M. Wt: 425.0 g/mol
InChI Key: QSPLJETXFZGHFQ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of adamantane, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized or obtained commercially, and then functionalized with a phenyl group.

    Pyridazine Ring Formation: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The adamantane, piperazine, and pyridazine derivatives are coupled together using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the chloro group.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to therapeutic outcomes such as inhibition of viral replication or induction of cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-YL)-4-chloro-5-(4-phenylpiperazin-1-YL)-2,3-dihydropyridazin-3-one is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its adamantane moiety provides rigidity and stability, while the piperazine and pyridazine rings offer opportunities for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C24H29ClN4O

Molecular Weight

425.0 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(4-phenylpiperazin-1-yl)pyridazin-3-one

InChI

InChI=1S/C24H29ClN4O/c25-22-21(28-8-6-27(7-9-28)20-4-2-1-3-5-20)16-26-29(23(22)30)24-13-17-10-18(14-24)12-19(11-17)15-24/h1-5,16-19H,6-15H2

InChI Key

QSPLJETXFZGHFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl

Origin of Product

United States

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